[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate
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Overview
Description
[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of an indene ring system substituted with a 2,4,6-trimethylphenyl group and an ester linkage to 2-ethylhexanoic acid.
Preparation Methods
The synthesis of [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate typically involves esterification reactions. One common method involves the reaction of 2-ethylhexanoic acid with 1-oxo-2-(2,4,6-trimethylphenyl)-1H-indene in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Chemical Reactions Analysis
[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-ethylhexanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The aromatic ring system may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate include:
- 2-Ethylhexanoic acid 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-2-yl ester
- 2-Ethylhexanoic acid 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-4-yl ester
These compounds share similar structural features but differ in the position of the ester linkage on the indene ring. The unique positioning of the ester group in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
41905-80-0 |
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Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5g/mol |
IUPAC Name |
[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C26H30O3/c1-6-8-11-19(7-2)26(28)29-25-21-13-10-9-12-20(21)24(27)23(25)22-17(4)14-16(3)15-18(22)5/h9-10,12-15,19H,6-8,11H2,1-5H3 |
InChI Key |
VPZWBKSYSNFFTK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=C(C=C(C=C3C)C)C |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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